molecular formula C7H6F2N2O B1312566 3,5-Difluorobenzamidoxime CAS No. 874880-59-8

3,5-Difluorobenzamidoxime

Cat. No. B1312566
M. Wt: 172.13 g/mol
InChI Key: GYTSCORJTXOMMI-UHFFFAOYSA-N
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Description

“3,5-Difluorobenzamidoxime” is an organic compound with the linear formula C7H6O1N2F2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “3,5-Difluorobenzamidoxime” is represented by the SMILES string FC1=CC(C(N=O)N)=CC(F)=C1 . The average mass of the molecule is 172.132 Da .

Scientific Research Applications

  • Biosensor Development : A study by Karimi-Maleh et al. (2014) demonstrated the use of a modified electrode, including N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, for the electrocatalytic determination of glutathione and piroxicam. This highlights the application of similar compounds in creating sensitive biosensors for detecting specific molecules (Karimi-Maleh et al., 2014).

  • Antitumor and Antioxidant Properties : Trimidox, a derivative of 3,5-dihydroxybenzamidoxime, was studied for its antitumor effects and antioxidant properties. It showed strong radical scavenging activity and was found to be effective in preventing oxidative stress-induced cytotoxicity and apoptosis in various cell lines, suggesting its potential as an anticancer agent (Kanno et al., 2007).

  • Chemotherapy Research : Trimidox was also investigated for its inhibitory effects on ribonucleotide reductase and for inducing differentiation in mammalian cells, providing evidence of its potential in chemotherapy, especially in increasing fetal hemoglobin production in certain cell lines (Iyamu et al., 1998).

  • Radiosensitization and Drug Delivery : A study by Brix et al. (2005) on 3-Aminobenzamide, a related compound, explored its potential as a radiosensitizer. The research focused on its biodistribution and pharmacokinetics, which is crucial for improving drug delivery in cancer treatment (Brix et al., 2005).

  • Photocatalytic Degradation : The degradation of 3,5-dinitrobenzamide, a compound structurally related to 3,5-Difluorobenzamidoxime, was investigated in environmental contexts, such as in the treatment of wastewater. The study focused on photocatalytic degradation processes, highlighting the environmental applications of these compounds (Yan et al., 2017).

Safety And Hazards

“3,5-Difluorobenzamidoxime” is classified as a combustible solid . It has a WGK of 3 . The flash point is not applicable . For safe handling, it is recommended to handle in a well-ventilated place, wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

3,5-difluoro-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O/c8-5-1-4(7(10)11-12)2-6(9)3-5/h1-3,12H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTSCORJTXOMMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1F)F)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501258704
Record name 3,5-Difluoro-N-hydroxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501258704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluorobenzamidoxime

CAS RN

874880-59-8
Record name 3,5-Difluoro-N-hydroxybenzenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874880-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-N-hydroxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501258704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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